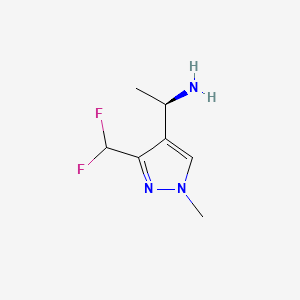![molecular formula C15H16N6 B13562968 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)
2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activities, particularly in the field of medicinal chemistry. The presence of the indole moiety further enhances its potential as a pharmacologically active agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of pyrazolo[3,4-d]pyrimidine derivatives with indole derivatives under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can induce apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.
Indole derivatives: Widely studied for their pharmacological properties.
Uniqueness
The uniqueness of 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine lies in its dual structural features, combining the bioactive pyrazolo[3,4-d]pyrimidine core with the indole moiety. This combination enhances its potential as a multifunctional agent with diverse biological activities .
Properties
Molecular Formula |
C15H16N6 |
|---|---|
Molecular Weight |
280.33 g/mol |
IUPAC Name |
2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine |
InChI |
InChI=1S/C15H16N6/c16-6-5-10-8-21(13-4-2-1-3-11(10)13)15-12-7-19-20-14(12)17-9-18-15/h1-4,7,9-10H,5-6,8,16H2,(H,17,18,19,20) |
InChI Key |
DJSRCTUMBMHVMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2N1C3=NC=NC4=C3C=NN4)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



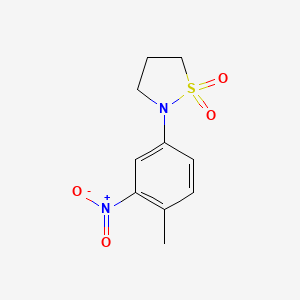
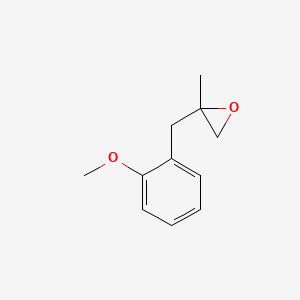
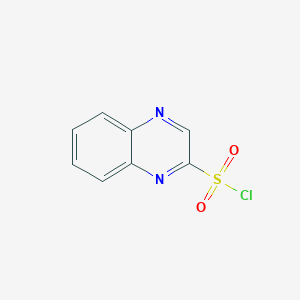
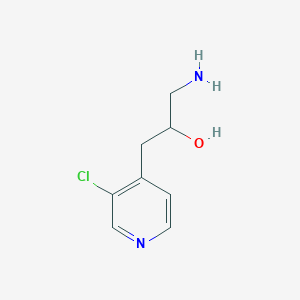
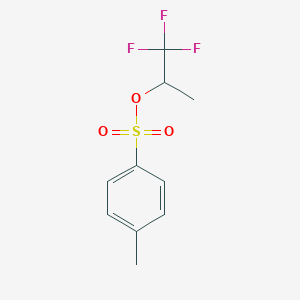
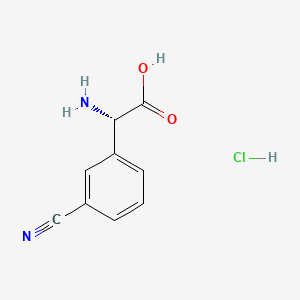
![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)
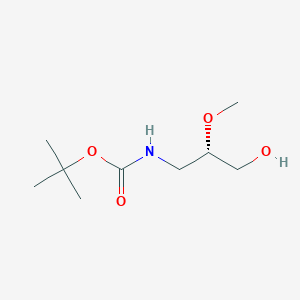
![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)

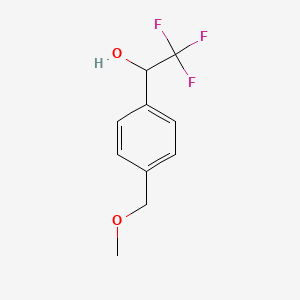
![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
